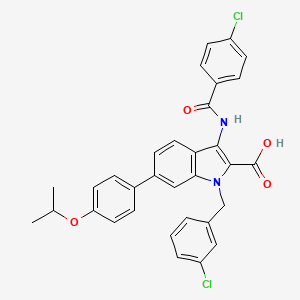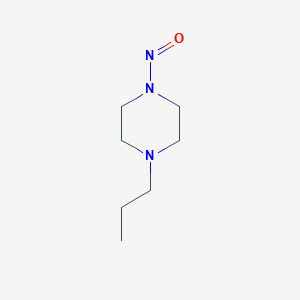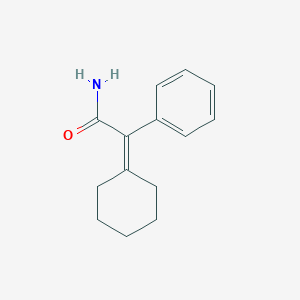![molecular formula C9H18N2O B13960061 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. These synthetic routes typically involve conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines under mild to moderate conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving nitrogen-containing spirocyclic structures.
Medicine: Research on this compound includes exploring its potential as a therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.4]octan-8-ylmethanol
- 2-amino-6-azaspiro[3.4]octan-7-one hydrochloride
- ®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride
Uniqueness
2-(2-Amino-6-azaspiro[34]octan-6-yl)ethanol is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c10-8-5-9(6-8)1-2-11(7-9)3-4-12/h8,12H,1-7,10H2 |
InChI Key |
REFTUCPAZNFSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)


![4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-](/img/structure/B13960006.png)
![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)


